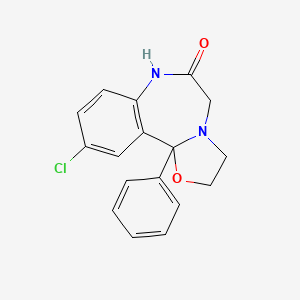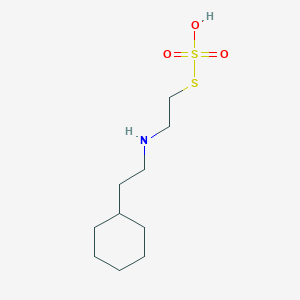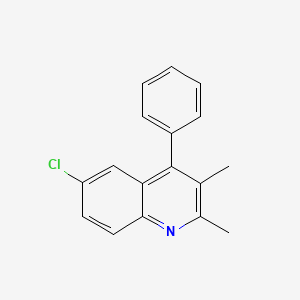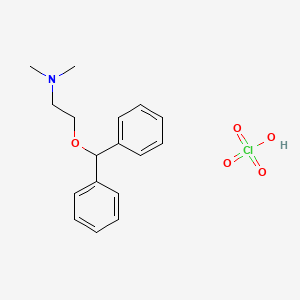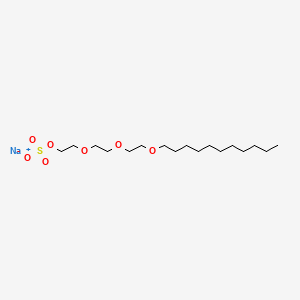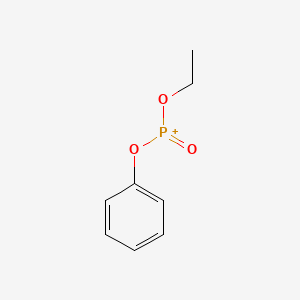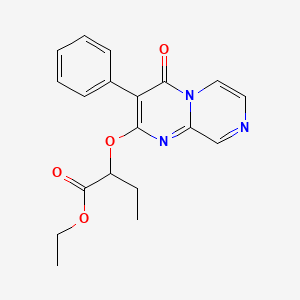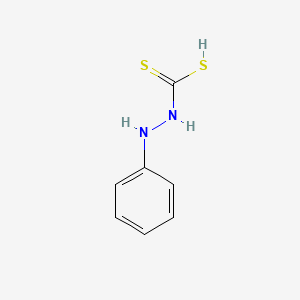
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium is a compound that combines an organic amine with a chromium-based complex. The organic component, N-cyclohexylcyclohexanamine, is a secondary amine where a cyclohexyl group is attached to the nitrogen atom of another cyclohexylamine. The chromium component, dihydroxy(dioxo)chromium, indicates the presence of chromium in a specific oxidation state with hydroxyl and oxo ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanol under acidic conditions to form the desired secondary amine. The chromium complex can be synthesized by reacting chromium trioxide with water to form chromic acid, which then reacts with the amine to form the final compound .
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium undergoes various chemical reactions, including:
Oxidation: The chromium component can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting both the chromium and the organic amine.
Substitution: The amine group can participate in substitution reactions, where the cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state chromium compounds, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium involves interactions with molecular targets such as enzymes and receptors. The chromium component can participate in redox reactions, influencing cellular processes. The amine group can interact with biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylamine: Similar structure but lacks the chromium component.
Cyclohexylamine: A simpler amine with only one cyclohexyl group.
Chromium trioxide: A chromium compound without the organic amine component.
Uniqueness
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium is unique due to its combination of an organic amine with a chromium complex, providing distinct chemical and biological properties not found in simpler compounds .
Propiedades
Número CAS |
25065-70-7 |
|---|---|
Fórmula molecular |
C12H25CrNO4 |
Peso molecular |
299.33 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C12H23N.Cr.2H2O.2O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;/h11-13H,1-10H2;;2*1H2;;/q;+2;;;;/p-2 |
Clave InChI |
AUVXXFWOHPWOIB-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.O[Cr](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


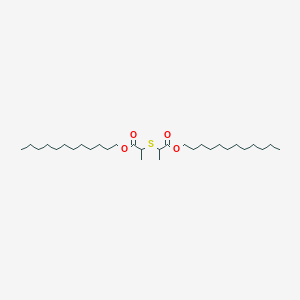

![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)

